(1-tert-butylindol-3-yl)-naphthalen-1-ylmethanone
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Overview
Description
(1-tert-butylindol-3-yl)-naphthalen-1-ylmethanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-tert-butylindol-3-yl)-naphthalen-1-ylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1H-indole-3-carbaldehyde and naphthalene derivatives.
Formation of Indole Derivative: The indole derivative is synthesized through a series of reactions, including formylation, reduction, and protection of functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-tert-butylindol-3-yl)-naphthalen-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1-tert-butylindol-3-yl)-naphthalen-1-ylmethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Material Science: It is explored for use in organic electronics and as a building block for organic semiconductors.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (1-tert-butylindol-3-yl)-naphthalen-1-ylmethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Naphthalene derivatives: Used in organic electronics and as intermediates in chemical synthesis.
Uniqueness
(1-tert-butylindol-3-yl)-naphthalen-1-ylmethanone is unique due to its combined indole and naphthalene structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in both medicinal chemistry and material science, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H21NO |
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Molecular Weight |
327.4 |
IUPAC Name |
(1-tert-butylindol-3-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H21NO/c1-23(2,3)24-15-20(18-12-6-7-14-21(18)24)22(25)19-13-8-10-16-9-4-5-11-17(16)19/h4-15H,1-3H3 |
InChI Key |
GJHGLAADYQQJTA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
Synonyms |
(1-(tert-butyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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